N-(9,10-Dioxo-1-anthryl)benzamide
Overview
Description
1-Benzoylaminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyeing processes. 1-Benzoylaminoanthraquinone, in particular, is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylaminoanthraquinone can be synthesized through the reaction of anthraquinone compounds with primary amino groups and benzoyl halides. The reaction typically occurs in the presence of an organic solvent . The process involves the following steps:
Starting Materials: Anthraquinone compounds with primary amino groups and benzoyl halides.
Reaction Conditions: The reaction is carried out in an organic solvent, often under controlled temperature and pressure conditions to ensure optimal yield.
Industrial Production Methods: Industrial production of 1-Benzoylaminoanthraquinone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous-flow methods to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylaminoanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often involving water radical cations.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into different derivatives.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Water radical cations are commonly used for oxidation reactions.
Reduction: Reducing agents such as hydrogen or metal hydrides are used.
Substitution: Various reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products:
Scientific Research Applications
1-Benzoylaminoanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 1-Benzoylaminoanthraquinone exerts its effects involves its interaction with molecular targets and pathways. The compound can interfere with cellular processes by binding to specific proteins or enzymes, thereby altering their function. This interaction can lead to various biological effects, including the inhibition of cancer cell growth .
Comparison with Similar Compounds
1-Aminoanthraquinone: Known for its use in dye production.
2-Aminoanthraquinone: Another derivative with similar applications in the dye industry.
Uniqueness: 1-Benzoylaminoanthraquinone stands out due to its unique benzoyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its vibrant color make it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO3/c23-19-14-9-4-5-10-15(14)20(24)18-16(19)11-6-12-17(18)22-21(25)13-7-2-1-3-8-13/h1-12H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJOUCAVSDKDPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189228 | |
Record name | N-(9,10-Dioxo-1-anthryl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3571-23-1 | |
Record name | N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3571-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(9,10-Dioxo-1-anthryl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Algol Yellow G | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-(9,10-Dioxo-1-anthryl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(9,10-dioxo-1-anthryl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(9,10-Dioxo-1-anthryl)benzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJE2CGX7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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